
7-Fluoro-1-indanone
Vue d'ensemble
Description
7-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, characterized by the presence of a fluorine atom at the seventh position of the indanone ring.
Applications De Recherche Scientifique
7-Fluoro-1-indanone has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mécanisme D'action
Target of Action
It is known that fluoro-indanones, in general, are used in the synthesis of various bioactive compounds . Therefore, the targets can vary depending on the specific derivative of the compound.
Mode of Action
It’s known that indandione, a similar compound, plays a key role in multicomponent reactions (mcrs) for the synthesis of heterocyclic compound collections . The exact interaction of 7-Fluoro-1-indanone with its targets would depend on the specific derivative and the biochemical context.
Biochemical Pathways
It’s known that indandione, a similar compound, is involved in various organic transformations . The affected pathways and their downstream effects would depend on the specific derivative of this compound and the biochemical context.
Result of Action
It’s known that fluoro-indanones, in general, are used in the synthesis of various bioactive compounds . The specific effects would depend on the specific derivative of this compound and the biochemical context.
Safety and Hazards
Orientations Futures
Indane-1,3-dione, a close analogue of 7-Fluoro-1-indanone, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests potential future directions for the use of this compound in similar applications.
Analyse Biochimique
Biochemical Properties
7-Fluoro-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as an inhibitor of cholinesterases, which are enzymes that break down acetylcholine . This interaction is crucial for potential therapeutic applications in treating diseases like Alzheimer’s. Additionally, this compound has shown interactions with tubulin, a protein involved in cell division, indicating its potential as an anti-cancer agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the Wnt/β-catenin and Hedgehog signaling pathways, which are critical for cell proliferation and differentiation . This inhibition can lead to reduced cell proliferation, making this compound a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like cholinesterases, inhibiting their activity . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, preventing the breakdown of acetylcholine. Additionally, this compound promotes tubulin polymerization, stabilizing microtubules and inhibiting cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that this compound maintains its inhibitory effects on cholinesterases and tubulin over extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cholinesterase activity without significant toxicity . At higher doses, adverse effects such as respiratory irritation and skin irritation have been observed . These findings highlight the importance of dosage optimization for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion. This metabolic process ensures the compound’s clearance from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets specific compartments within the cell, such as the endoplasmic reticulum and mitochondria, where it influences cellular functions. Post-translational modifications, such as phosphorylation, may direct this compound to these specific organelles, enhancing its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-indanone typically involves the cyclization of 3-(2-fluorophenyl)propanoic acid or its derivatives. One common method is the Friedel-Crafts acylation of 2-fluorobenzoyl chloride with ethylene, followed by cyclization in the presence of aluminum chloride . The reaction conditions often include:
Temperature: 130-180°C
Catalyst: Aluminum chloride
Solvent: Dichloroethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-1-indanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at the fluorinated position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: this compound carboxylic acid.
Reduction: 7-Fluoro-1-indanol.
Substitution: Various substituted indanones depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-1-indanone
- 6-Fluoro-1-indanone
- 4-Fluoro-1-indanone
Comparison
7-Fluoro-1-indanone is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated indanones, this compound exhibits distinct electronic properties and a different spectrum of biological activities .
Propriétés
IUPAC Name |
7-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSCRDJQEHFKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382279 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651735-59-0 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoroindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





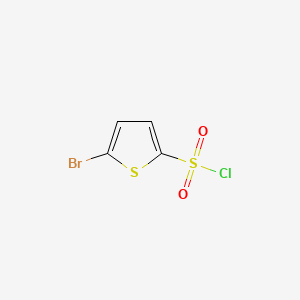

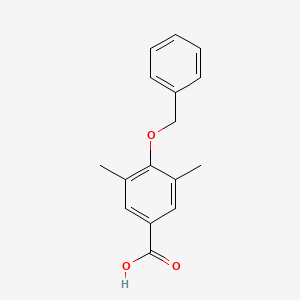
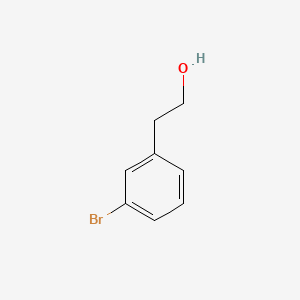


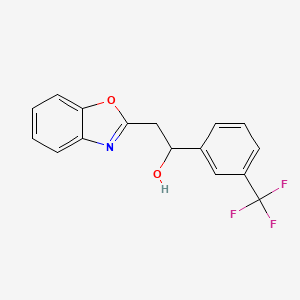
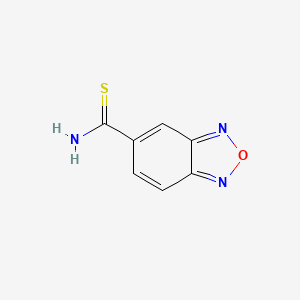
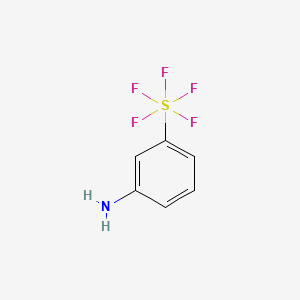

![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)
